2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide features a triazolopyrimidine core fused with a fluorinated aryl group and a furan-containing acetamide side chain. Its structure combines a heterocyclic scaffold (triazolo[4,5-d]pyrimidine) with substituents designed to modulate bioactivity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O3/c18-11-3-1-4-12(7-11)24-16-15(21-22-24)17(26)23(10-20-16)9-14(25)19-8-13-5-2-6-27-13/h1-7,10H,8-9H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUPUXRRUJESNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these steps include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with enhanced biological activities .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide exhibit promising anticancer properties. The triazole and pyrimidine moieties are known to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. The presence of the fluorophenyl group enhances its lipophilicity and cellular uptake, which may contribute to its efficacy against bacterial and fungal strains. In vitro studies suggest that it could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including arthritis and cardiovascular disorders. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase. Investigating the anti-inflammatory potential of this compound could lead to novel therapeutic strategies for managing chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the triazole and pyrimidine rings can significantly influence its pharmacological properties. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against specific cancer cell lines |
| Alteration of side chains | Enhanced selectivity for bacterial targets |
| Modification of the acetamide group | Improved solubility and bioavailability |
Case Study 1: Anticancer Screening
A study conducted on a series of triazole-pyrimidine derivatives demonstrated that compounds with similar structures to 2-[3-(3-fluorophenyl)-7-oxo... exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Evaluation
In vitro testing against Staphylococcus aureus showed that derivatives of this compound had minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential as a lead compound for developing new treatments for resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the triazolopyrimidine core but differ in substituents, leading to variations in bioactivity and physicochemical properties:
| Compound Name | Substituent on Triazolopyrimidine Core | Acetamide Side Chain | Key Features/Applications |
|---|---|---|---|
| Target Compound | 3-(3-fluorophenyl) | N-(furan-2-ylmethyl) | Enhanced solubility via furan; fluorophenyl for electronic modulation [6][6] |
| 2-[3-(3-Fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide | 3-(3-fluorophenyl) | N-methyl-N-phenyl | Increased lipophilicity; potential CNS activity due to phenyl group [1] |
| N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide | 3-(benzyl) | N-(2-chlorophenylmethyl) | Higher halogenated hydrophobicity; pesticidal applications inferred [8][8] |
| 2-[3-(3,5-Dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide | 3-(3,5-dimethylphenyl) | N-(furan-2-ylmethyl) | Steric hindrance from dimethyl groups; improved metabolic stability [6] |
Biological Activity
The compound 2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule characterized by its unique triazolopyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Below is a detailed examination of its biological activity based on available literature and research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅FN₆O₃ |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 847386-85-0 |
The structure includes a triazole ring fused to a pyrimidine system, which is known to contribute to various biological activities due to its ability to interact with multiple biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that derivatives with similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against these pathogens .
- Antifungal Activity: Compounds similar to this one have shown potent antifungal activity against strains like Candida albicans and Aspergillus fumigatus, with MIC values significantly lower than those of conventional antifungal agents .
Anticancer Properties
The triazolopyrimidine framework has been associated with anticancer activity. Several studies have reported:
- Cell Line Studies: The compound’s derivatives were evaluated against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that certain modifications in the structure enhanced cytotoxicity, leading to IC50 values in the micromolar range .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Nucleic Acid Synthesis: The triazole ring may interfere with DNA replication or transcription processes.
- Enzyme Inhibition: Some derivatives have shown potential as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Case Studies and Research Findings
- Study on Antibacterial Activity: A recent study evaluated the antibacterial efficacy of a series of triazolopyrimidine derivatives similar to the compound . The results showed that compounds with electron-withdrawing groups exhibited enhanced activity against drug-resistant strains compared to standard antibiotics like vancomycin .
- Anticancer Activity Assessment: In another investigation focusing on the anticancer potential, derivatives were tested for their ability to induce apoptosis in cancer cells. The study concluded that specific substitutions at the phenyl ring significantly increased apoptotic activity, suggesting a structure–activity relationship that could guide future drug design efforts .
Q & A
Basic: What are the key considerations for synthesizing this compound, and what methodologies are recommended?
The synthesis involves a multi-step approach focusing on constructing the triazolopyrimidine core, followed by functionalization with fluorophenyl and furan-methylacetamide groups. Critical steps include:
- Core formation : Cyclocondensation of diazole precursors with pyrimidine derivatives under reflux conditions (e.g., using DMF as a solvent and triethylamine as a catalyst) .
- Fluorophenyl introduction : Nucleophilic aromatic substitution (SNAr) with 3-fluorophenylboronic acid via Suzuki-Miyaura coupling to ensure regioselectivity .
- Acetamide coupling : Acylation of the intermediate with furan-2-ylmethylamine using acetic anhydride or acetyl chloride .
Methodological Tip : Monitor reaction progress using HPLC or TLC, and purify intermediates via column chromatography to minimize impurities .
Basic: How should researchers characterize the molecular structure and confirm purity?
- Spectroscopic analysis :
- Mass spectrometry : Validate molecular weight (e.g., HRMS for [M+H]+ ion) .
- X-ray crystallography : Resolve stereochemistry and bond angles if single crystals are obtainable .
Advanced: How can contradictory bioactivity data across studies be resolved?
Discrepancies in enzyme inhibition or cytotoxicity results may arise from:
- Purity variability : Validate compound purity (>95%) via HPLC before assays .
- Assay conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to avoid interference .
- Target specificity : Use orthogonal assays (e.g., SPR for binding kinetics and cellular proliferation assays like MTT) to confirm activity .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
- DOE (Design of Experiments) : Screen variables (temperature, catalyst loading, solvent ratio) to identify optimal conditions .
- Catalyst selection : Transition-metal catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) improve fluorophenyl coupling efficiency .
- Scale-up purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification .
Advanced: How can researchers identify biological targets for this compound?
- In silico docking : Use AutoDock Vina to predict binding to kinases (e.g., CDKs) or receptors based on the triazolopyrimidine core .
- Proteomic profiling : Perform pull-down assays with biotinylated analogs and analyze bound proteins via LC-MS/MS .
- Kinase inhibition panels : Test against a 50-kinase panel to identify IC50 values for lead optimization .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, then analyze degradation products via LC-MS .
- Plasma stability : Incubate with rat plasma (37°C, 24h) and quantify remaining compound using UPLC-PDA .
- Photostability : Use a light cabinet (ICH Q1B guidelines) to evaluate UV-induced degradation .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Substituent variation : Compare analogs with different aryl groups (e.g., 4-fluorophenyl vs. 3-chlorophenyl) to assess impact on CDK2 inhibition .
- Linker optimization : Replace the thioether group with sulfonamide or ether linkages to modulate solubility and binding .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .
Advanced: What computational tools predict pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (target ≤3), permeability (Caco-2), and CYP450 inhibition .
- Molecular dynamics (MD) simulations : GROMACS to simulate binding stability with CDK2 over 100 ns trajectories .
- Metabolite prediction : GLORY or Meteor Nexus to identify potential Phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
